molecular formula C25H23N3O3 B3511892 N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B3511892
M. Wt: 413.5 g/mol
InChI Key: HPKHLFSXFHOZQU-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with furan rings and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The furan rings are then introduced via a cyclization reaction involving furfural or its derivatives. The cyclohexenyl group is added through a Heck reaction or similar coupling reaction, where cyclohexenyl halides react with the quinoxaline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The cyclohexenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines and tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines and cyclohexenyl derivatives.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The furan rings and cyclohexenyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include the inhibition of key enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-cyclohexenyl)cyclohexanone
  • 2-(1-cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core with furan rings and a cyclohexenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-25(26-13-12-17-6-2-1-3-7-17)18-10-11-19-20(16-18)28-24(22-9-5-15-31-22)23(27-19)21-8-4-14-30-21/h4-6,8-11,14-16H,1-3,7,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHLFSXFHOZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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